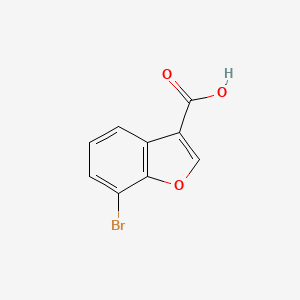

7-Bromobenzofuran-3-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzofuran nucleus is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govbldpharm.com Its structural rigidity and electron-rich nature make it an attractive starting point for the synthesis of complex molecular architectures. In medicinal chemistry, the benzofuran scaffold is a key component in numerous drugs, valued for its ability to interact with various biological targets. cymitquimica.comchemscene.com

The versatility of the benzofuran ring system allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile. biosynth.com This has led to the development of benzofuran derivatives with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant agents. bldpharm.combiosynth.com

Historical Context of Substituted Benzofuran Derivatives

The journey of benzofuran chemistry began in the late 19th century, with early reports on the synthesis of the parent benzofuran molecule. cymitquimica.com The first synthesis of benzofuran is often credited to Perkin, who prepared it from coumarin (B35378) in 1870. cymitquimica.com Early methods for creating substituted benzofurans often involved multi-step, harsh reaction conditions.

Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and milder techniques for the construction and functionalization of the benzofuran ring. These advancements have been crucial in unlocking the full potential of this heterocyclic system, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse libraries of substituted benzofuran derivatives for biological screening.

Rationale for Research Focus on 7-Bromobenzofuran-3-carboxylic acid

The specific placement of a bromine atom at the 7-position and a carboxylic acid at the 3-position of the benzofuran ring is a deliberate strategy in medicinal chemistry. The introduction of a halogen atom, such as bromine, into a drug candidate can profoundly influence its properties. Halogens can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to stronger and more specific binding to biological targets. biosynth.com

Research has consistently shown that the presence of a halogen on the benzofuran ring can significantly boost the biological activity of the compound. biosynth.com Specifically, brominated benzofuran derivatives have demonstrated notable antimicrobial and anticancer properties. biosynth.comsigmaaldrich.com The carboxylic acid group at the 3-position provides a handle for further chemical modifications and can also play a crucial role in the molecule's interaction with biological receptors.

Overview of Research Paradigms for Halogenated Heterocyclic Compounds

The study of halogenated heterocyclic compounds is a well-established paradigm in drug discovery. Research in this area typically follows a structured approach that includes:

Synthesis: Developing efficient and regioselective methods for the introduction of halogen atoms onto the heterocyclic scaffold.

Structural Analysis: Utilizing techniques like X-ray crystallography and NMR spectroscopy to confirm the structure and stereochemistry of the synthesized compounds.

Biological Evaluation: Screening the halogenated compounds against a panel of biological targets to identify potential therapeutic activities. This often includes in vitro assays to determine metrics like IC50 (half-maximal inhibitory concentration) for anticancer agents or MIC (minimum inhibitory concentration) for antimicrobial agents.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand how different substituents and their positions affect biological activity. This iterative process is key to optimizing the potency and selectivity of a drug candidate.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEZISLPHXSBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374574-88-5 | |

| Record name | 7-bromo-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromobenzofuran 3 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis methodologies provide a foundational route to the 7-Bromobenzofuran-3-carboxylic acid core. These methods often involve the construction of the benzofuran (B130515) ring system from acyclic precursors.

Multi-Step Cyclization Protocols

A prominent direct synthesis route involves a two-step process commencing with an ortho-bromophenol precursor, followed by a cyclization reaction to form the benzofuran ring.

The initial step in this sequence is the reaction of ortho-bromophenol with an acetal (B89532), typically 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane. This reaction is conducted in a suitable solvent under basic conditions to yield an intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene. google.com The selection of the base and solvent is critical for the efficiency of this step.

A typical procedure involves reacting ortho-bromophenol with 2-bromoacetaldehyde dimethyl acetal in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux for an extended period to ensure complete conversion to the dimethoxyethyl benzene (B151609) intermediate. google.com

Table 1: Reaction Parameters for the Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time |

| ortho-Bromophenol | 2-Bromoacetaldehyde dimethyl acetal | Potassium Carbonate | DMF | Reflux | 30 hours |

The subsequent step involves the acid-catalyzed cyclization of the 1-bromo-2'-(2,2-dimethoxyethyl)benzene intermediate to form the 7-bromobenzofuran (B40398) ring system. google.com This intramolecular reaction proceeds through the formation of an oxonium ion under acidic conditions, followed by nucleophilic attack from the aromatic ring and subsequent elimination to yield the benzofuran. wuxiapptec.com

Polyphosphoric acid (PPA) is a commonly employed acid catalyst for this transformation. wuxiapptec.com The cyclization is typically carried out by heating the intermediate in the presence of the acid, followed by purification to isolate the 7-bromobenzofuran. google.com The regioselectivity of the cyclization is a key consideration, and computational studies can be used to predict the major product based on the stability of the intermediates. wuxiapptec.com

Table 2: Conditions for Acid-Catalyzed Cyclization to 7-Bromobenzofuran google.com

| Starting Material | Acid Catalyst | Solvent | Temperature |

| 1-bromo-2'-(2,2-dimethoxyethyl)benzene | Polyphosphoric Acid (PPA) | - | Heating |

Following the formation of 7-bromobenzofuran, subsequent carboxylation at the C3 position would be required to obtain the final target molecule, this compound.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, offering alternative pathways to functionalized benzofurans.

Suzuki-Miyaura Coupling Variants for Brominated Benzofurans

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide. researchgate.net For the synthesis of derivatives of this compound, a Suzuki-Miyaura coupling could be envisioned starting from a di-brominated benzofuran precursor.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net A base is typically required to activate the organoboron species. mdpi.com

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role |

| Palladium Catalyst | Facilitates the cross-coupling |

| Organoboron Reagent | Source of the carbon nucleophile |

| Organic Halide | Electrophilic coupling partner |

| Base | Activates the organoboron reagent |

| Solvent | Provides the reaction medium |

While a specific Suzuki-Miyaura protocol for the direct synthesis of this compound is not extensively documented, related transformations on brominated benzofurans have been reported. For example, the Suzuki-Miyaura coupling of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with various arylboronic acids has been successfully demonstrated. wuxiapptec.com This suggests the feasibility of applying similar conditions to a 3,7-dibromobenzofuran scaffold to selectively introduce a carboxylic acid group or a precursor at the 3-position.

Sonogashira Coupling in Benzofuran Synthesis

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling could be a strategic approach to introduce the carboxylic acid precursor at the 3-position of a 7-bromobenzofuran. This would involve the coupling of a 3-halo-7-bromobenzofuran with a suitable terminal alkyne, which can then be further transformed into a carboxylic acid group. For instance, coupling with trimethylsilylacetylene (B32187) followed by cleavage of the silyl (B83357) group and subsequent oxidation of the resulting terminal alkyne would yield the desired carboxylic acid.

Table 4: Typical Reaction Conditions for Sonogashira Coupling nih.gov

| Component | Example Reagents |

| Palladium Catalyst | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene |

| Aryl Halide | Aryl bromide, Aryl iodide |

The Sonogashira reaction has been successfully employed in the synthesis of various complex molecules and natural products containing the benzofuran moiety. beilstein-journals.org While a direct application to this compound is not explicitly detailed in the literature, the versatility and functional group tolerance of the Sonogashira coupling make it a highly plausible synthetic route. wikipedia.orgorganic-chemistry.org

Rhodium-Catalyzed Direct Carboxylation of Heteroaromatics

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of producing heteroaromatic carboxylic acids, rhodium catalysts can facilitate the direct insertion of carbon dioxide. While specific examples for the direct rhodium-catalyzed carboxylation of 7-bromobenzofuran are not extensively detailed in the reviewed literature, the general applicability to electron-rich heteroarenes like benzofuran suggests its potential. acs.orggeneseo.edu Research has shown that rhodium(I) complexes, in the presence of appropriate ligands and bases, can catalyze the carboxylation of arylboronic esters with CO2, a reaction that could be adapted for a 7-bromobenzofuran substrate. organic-chemistry.org Furthermore, rhodium(III) catalysts have been successfully employed for the ortho-selective thiolation of benzoic acids, indicating the capability of rhodium to direct functionalization on substituted benzene rings, a principle that could be extended to the benzofuran system. rsc.org

Table 1: Key Features of Rhodium-Catalyzed Carboxylation

| Catalyst System | Substrate Type | Key Advantages | Reference |

| [Rh(OH)(cod)]2 / dppp (B1165662) / CsF | Aryl- and Alkenylboronic Esters | Catalytic approach, avoids highly nucleophilic organometallics. | organic-chemistry.org |

| Rh(III) complexes | Benzoic acids (for thiolation) | High regioselectivity for ortho-position. | rsc.org |

This table is generated based on the general principles of rhodium catalysis and may not directly reflect the synthesis of this compound.

Photoredox-Catalyzed C(sp³)–O Bond Carboxylation

Visible-light photoredox catalysis offers a mild and efficient pathway for carboxylation reactions. nih.govresearchgate.net This methodology typically involves the generation of a radical intermediate which then reacts with carbon dioxide. nih.govacs.org While the primary focus of the cited literature is on the carboxylation of benzylic C(sp³)–O bonds to form aryl acetic acids, the underlying principles could potentially be adapted for the synthesis of benzofuran carboxylic acids. nih.gov For instance, a suitably functionalized precursor at the 3-position of 7-bromobenzofuran could undergo photoredox-catalyzed carboxylation. One study demonstrated the successful carboxylation of 2-ethylbenzofuran (B194445) at the benzylic position, yielding 2-(benzofuran-2-yl)propanoic acid, highlighting the amenability of the benzofuran scaffold to such reactions. acs.orgnih.gov

Table 2: Examples of Photoredox-Catalyzed Carboxylation

| Substrate | Photosensitizer | Product | Yield | Reference |

| 2-Ethylbenzofuran | 4CzIPN | 2-(Benzofuran-2-yl)propanoic acid | 85% | acs.orgnih.gov |

| 2-Ethylthiophene | 3DPAFIPN | 2-(Thiophen-2-yl)propanoic acid | 42% | acs.orgnih.gov |

Double Carboxylation of C–H Bonds in Heteroarenes

Recent advancements have enabled the double carboxylation of C-H bonds in certain heteroarenes. acs.orgacs.org This transformation, often promoted by a combined Brønsted base system like LiO-t-Bu/CsF, allows for the introduction of two carboxylic acid groups onto the heterocyclic ring. acs.org While direct application to 7-bromobenzofuran to specifically yield the 3-carboxylic acid has not been reported, this methodology demonstrates the potential for multiple functionalizations on the benzofuran ring system. acs.org The reaction conditions are typically robust and can tolerate various functional groups. acs.orgacs.org

Indirect Synthetic Pathways via Precursor Modification

Indirect methods provide alternative routes to this compound through the transformation of pre-functionalized benzofuran derivatives.

Oxidation of 7-Bromobenzofuran-3-methanol Derivatives

A common and reliable method for the synthesis of carboxylic acids is the oxidation of the corresponding primary alcohol. In this context, 7-Bromobenzofuran-3-methanol would serve as a key intermediate. While specific literature detailing the oxidation of this particular substrate is not available, the oxidation of alcohols to carboxylic acids is a fundamental and well-established transformation in organic chemistry. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder, more selective reagents like pyridinium (B92312) dichromate (PDC) or Dess-Martin periodinane followed by a subsequent oxidation step could be employed.

Rearrangement Reactions (e.g., Perkin Rearrangement for Benzofuran-2-carboxylic Acids and its Relevance)

Rearrangement reactions represent a powerful class of transformations in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. One of the most notable examples in the synthesis of the benzofuran core is the Perkin rearrangement, which facilitates a coumarin (B35378)–benzofuran ring contraction. wikipedia.org This reaction specifically involves the conversion of a 2-halocoumarin, typically a 3-bromocoumarin, into a benzofuran-2-carboxylic acid in the presence of a base, such as sodium hydroxide. wikipedia.orgnih.gov

The mechanism is initiated by a base-catalyzed cleavage of the lactone ring in the coumarin. nih.govnih.gov The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring system. nih.gov While this method is highly efficient for producing benzofuran-2-carboxylic acids, its direct relevance to the synthesis of this compound is primarily conceptual. nih.gov The Perkin rearrangement is regioselective for the formation of the 2-carboxy isomer and is therefore not a direct pathway to the 3-carboxy isomer that is the subject of this article. The synthesis of this compound necessitates alternative strategies that can direct functionalization to the 3-position of the benzofuran ring.

Optimization of Reaction Conditions and Yields

The efficiency and viability of a synthetic route are critically dependent on the optimization of reaction conditions. For a target molecule like this compound, factors such as solvent choice, catalyst efficacy, and energy sources are meticulously fine-tuned to maximize yield and purity while minimizing reaction times and environmental impact.

Solvent Effects in Cyclization and Functionalization

The choice of solvent can profoundly influence the outcome of both the initial cyclization to form the benzofuran ring and subsequent functionalization reactions. In the synthesis of related dihydrobenzofuran neolignans via oxidative coupling, a study found that acetonitrile (B52724) provided an optimal balance between reaction conversion and selectivity. scielo.br Notably, acetonitrile was highlighted as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene, which are often used in such reactions. scielo.br For microwave-assisted syntheses of various benzofuran derivatives, dimethylformamide (DMF) has been employed as the solvent in conjunction with potassium carbonate as the base, facilitating high yields in short reaction times. researchgate.net The polarity and boiling point of the solvent are critical parameters that affect reactant solubility, reaction rates, and, in the case of microwave-assisted synthesis, the efficiency of energy absorption.

Catalyst Selection and Ligand Design for Cross-Coupling

Cross-coupling reactions are indispensable for introducing molecular complexity, and the choice of catalyst and associated ligands is paramount for success. For reactions involving carboxylic acids, innovative catalytic systems have been developed. For instance, a metallaphotoredox approach combining an iridium photoredox catalyst with a nickel catalyst enables the direct sp³-sp³ cross-coupling of carboxylic acids with alkyl halides. nih.gov In other systems, such as the rhodium-catalyzed decarbonylative borylation of aromatic carboxylic acids, the selection of the phosphine (B1218219) ligand is critical. researchgate.net Simple trialkylphosphine ligands like P(nBu)₃ were found to be effective, whereas other ligands resulted in poor yields. researchgate.net These examples underscore a key principle: for a substrate like this compound, which possesses both an aryl bromide and a carboxylic acid group, the catalyst system must be carefully designed to be chemoselective and tolerate both functional groups while promoting the desired bond formation.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. For the synthesis of benzofuran derivatives, microwave irradiation dramatically reduces reaction times and often improves yields. researchgate.netscispace.com The Perkin rearrangement to form benzofuran-2-carboxylic acids, which takes approximately 3 hours under conventional reflux, can be completed in just 5 minutes with microwave assistance, achieving yields as high as 99%. nih.gov This acceleration is attributed to the efficient and direct heating of the solvent and reactants. nih.gov This technology is broadly applicable, enhancing reactions from the initial formation of the heterocyclic core to subsequent modifications like amidation, providing a powerful tool for the rapid and efficient synthesis of compound libraries based on the this compound scaffold. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | ~ 3 hours | Quantitative | nih.gov |

| Microwave-Assisted | 5 minutes | 99% | nih.gov |

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of synthesizing this compound, several green approaches can be considered. The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG) or acetonitrile, in place of chlorinated solvents is a key improvement. scielo.brrsc.org Developing catalytic methods, whether metal-based or enzymatic, is another core tenet, as they reduce the need for stoichiometric reagents and thereby minimize waste, as measured by metrics like the E-factor. nih.govrsc.org Furthermore, the use of renewable energy sources, such as concentrated solar radiation, and natural catalysts, like citric acid from lemon juice, represents the frontier of green synthesis, offering sustainable pathways for producing valuable chemical compounds. nih.gov These strategies collectively contribute to developing more sustainable and environmentally responsible routes to complex molecules. youtube.com

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring is an aromatic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform electron distribution, influencing its reactivity towards substitution reactions.

The bromine atom attached to the C-7 position of the benzene portion of the benzofuran core is a halogen substituent on an aromatic ring. This C-Br bond can be targeted for various substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific examples for 7-Bromobenzofuran-3-carboxylic acid are not prevalent in the literature, the principles of these reactions are broadly applicable.

Common transformations could include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.

These reactions would typically proceed under standard conditions for aryl bromides, although the presence of the carboxylic acid group might require protection or careful selection of reaction conditions to avoid side reactions.

The benzofuran ring system is susceptible to electrophilic substitution. For the parent benzofuran molecule, the preferred site of electrophilic attack is the C-2 position, which has a higher electron population than the C-3 position. chemicalbook.com If the C-2 position is already occupied, substitution then occurs at C-3. chemicalbook.com

In the case of this compound, the situation is more complex due to the influence of the existing substituents:

Carboxylic Acid at C-3: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. It withdraws electron density from the ring system, making it less reactive than unsubstituted benzofuran.

Bromine Atom at C-7: The bromine atom is also a deactivating group but acts as an ortho, para-director.

Considering these effects, predicting the exact orientation of a new electrophile requires careful analysis. The C-2 position remains a potential site for attack, influenced by the general reactivity of the benzofuran ring. However, the deactivating nature of the C-3 carboxyl group would reduce its reactivity. The directing effect of the C-7 bromine would favor substitution at the C-6 position (ortho) and the C-4 position (para). The interplay of these electronic effects determines the regioselectivity of further substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-3 position is a versatile functional handle for a variety of derivatization reactions, including esterification, amidation, and reduction. libretexts.org

Carboxylic acids are commonly converted into esters through processes like the Fischer esterification reaction. libretexts.orgbldpharm.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in excess. libretexts.orgbldpharm.com The reactivity of the carbonyl carbon is enhanced by protonation with a strong acid catalyst, such as sulfuric acid or hydrochloric acid, facilitating nucleophilic attack by the alcohol. libretexts.org This transformation is reversible, and reaction conditions can be manipulated to favor ester formation. libretexts.org

The table below illustrates potential ester derivatives of this compound.

| Reactant Alcohol | Product Ester Name |

| Methanol | Methyl 7-bromobenzofuran-3-carboxylate |

| Ethanol | Ethyl 7-bromobenzofuran-3-carboxylate |

| Isopropanol | Isopropyl 7-bromobenzofuran-3-carboxylate |

| Benzyl alcohol | Benzyl 7-bromobenzofuran-3-carboxylate |

The carboxylic acid can be converted into a variety of amides by reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, as the amine is basic and would otherwise just form a salt. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form the more reactive 7-bromobenzofuran-3-carbonyl chloride. libretexts.org This acyl chloride readily reacts with an amine to yield the corresponding amide.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride.

The table below shows potential amide derivatives.

| Reactant Amine | Product Amide Name |

| Ammonia | 7-Bromobenzofuran-3-carboxamide |

| Methylamine | N-Methyl-7-bromobenzofuran-3-carboxamide |

| Aniline | N-Phenyl-7-bromobenzofuran-3-carboxamide |

| Diethylamine | N,N-Diethyl-7-bromobenzofuran-3-carboxamide |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction. idc-online.com

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and common reagent for the reduction of carboxylic acids to 1° alcohols. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids to primary alcohols. youtube.com It is generally more selective than LiAlH₄ and may not reduce other functional groups that LiAlH₄ would, such as ketones, under certain conditions. youtube.com

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.com The product of the reduction of this compound is (7-bromobenzofuran-3-yl)methanol.

Synthesis of Advanced this compound Derivatives

The strategic derivatization of this compound has led to the synthesis of a variety of advanced molecules. These synthetic efforts have largely focused on the introduction of new functionalities at the bromine and carboxylic acid sites, paving the way for novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Introduction of Heterocyclic Substituents

The incorporation of heterocyclic moieties into the benzofuran framework is a key strategy for creating novel derivatives. This can be achieved through various synthetic routes that leverage the reactivity of both the carboxylic acid and the bromo substituent.

One common approach involves the conversion of the carboxylic acid at the 3-position into a reactive intermediate, such as an acid chloride or an amide, which can then be used to introduce a heterocyclic ring. For instance, the carboxylic acid can be transformed into a 2-bromoacetyl group, which is a versatile precursor for the Hantzsch thiazole (B1198619) synthesis. Reaction of the resulting 1-(7-bromobenzofuran-3-yl)-2-bromoethanone with a thiourea (B124793) or thioamide derivative would yield a thiazole ring attached at the 3-position of the benzofuran core. researchgate.net

Similarly, pyrazole (B372694) and triazole rings can be introduced. The synthesis of pyrazole derivatives can be achieved by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. libretexts.org In the context of this compound, the core structure can be modified to contain a 1,3-dicarbonyl moiety, which can then be cyclized with hydrazine to form a pyrazole ring. The synthesis of 1,2,4-triazoles can be accomplished through the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, followed by cyclization. rsc.org The carboxylic acid group of this compound can be converted to its corresponding hydrazide, which serves as a key intermediate for the synthesis of triazole derivatives.

These synthetic strategies are summarized in the following table:

| Heterocycle | General Synthetic Strategy | Key Intermediate from this compound |

| Thiazole | Hantzsch thiazole synthesis | 1-(7-bromobenzofuran-3-yl)-2-bromoethanone |

| Pyrazole | Knorr pyrazole synthesis | 7-Bromobenzofuran-3-yl substituted 1,3-dicarbonyl compound |

| Triazole | Einhorn-Brunner reaction or similar cyclizations | 7-Bromobenzofuran-3-carbohydrazide |

Hybrid Benzofuran Derivative Synthesis

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to this compound to create novel hybrid derivatives. These hybrids aim to leverage the properties of each constituent moiety.

A notable example is the synthesis of benzofuran-quinoline hybrids. The general approach involves the reaction of a substituted salicylaldehyde (B1680747) with a quinoline (B57606) precursor. nih.govbeilstein-journals.org To incorporate the this compound scaffold, one could envision a multi-step synthesis where the benzofuran moiety is first functionalized to act as a building block in a Friedländer-type condensation with an appropriate amino-ketone to construct the quinoline ring.

Another class of hybrid molecules involves the fusion of benzofuran with other heterocyclic systems like thiazole. The synthesis of such hybrids often involves the reaction of a bromoacetylbenzofuran derivative with a thiosemicarbazone. hepatochem.com This approach can be adapted to this compound by first converting the carboxylic acid to a bromoacetyl group.

The following table outlines strategies for synthesizing hybrid derivatives:

| Hybrid Structure | General Synthetic Approach | Potential Role of this compound |

| Benzofuran-Quinoline | Friedländer annulation | Precursor to the salicylaldehyde or the amino-ketone component |

| Benzofuran-Thiazole | Hantzsch thiazole synthesis | Source of the bromoacetylbenzofuran reactant |

| Benzofuran-Triazole | Cyclocondensation reactions | Provides the benzofuran carbohydrazide (B1668358) intermediate rsc.org |

Exploration of Palladium-Catalyzed Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively explored for the derivatization of this compound, primarily at the 7-bromo position.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. The 7-bromo position of this compound is amenable to Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or esters. researchgate.netorgsyn.org This allows for the introduction of a wide range of substituents at the 7-position, leading to the synthesis of 7-arylbenzofuran-3-carboxylic acids. A study on the Suzuki coupling of a similar compound, methyl 5-bromobenzofuran-2-carboxylate, demonstrated successful coupling with phenylboronic acid using a palladium complex as a catalyst, achieving high yields under microwave irradiation. researchgate.net These conditions can be adapted for this compound.

Heck Reaction: The Heck reaction enables the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. libretexts.orgnih.gov The 7-bromo substituent of this compound can undergo Heck coupling with various alkenes to introduce vinyl groups at the 7-position. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. libretexts.orgbeilstein-journals.org It allows for the coupling of aryl halides with a wide variety of amines. The 7-bromo position of this compound can be functionalized with primary or secondary amines, anilines, or even amides and carbamates through Buchwald-Hartwig amination, leading to the synthesis of 7-aminobenzofuran-3-carboxylic acid derivatives.

The following table summarizes the palladium-catalyzed derivatization strategies:

| Reaction | Reactant for 7-Position | Product |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid/ester | 7-Aryl/heteroaryl-benzofuran-3-carboxylic acid |

| Heck Reaction | Alkene | 7-Vinyl-benzofuran-3-carboxylic acid |

| Buchwald-Hartwig Amination | Amine/Amide | 7-Amino-benzofuran-3-carboxylic acid derivative |

Structure Activity Relationship Sar Studies of 7 Bromobenzofuran 3 Carboxylic Acid and Its Analogs

Influence of Halogenation (Bromine at C-7) on Biological Profiles

The presence and position of halogen atoms on the benzofuran (B130515) ring have been shown to be significant determinants of biological activity. nih.gov The introduction of a bromine atom at the C-7 position of the benzofuran-3-carboxylic acid scaffold is a key structural feature that influences the molecule's interactions with biological targets.

Halogenation, including bromination, can significantly enhance the therapeutic properties of benzofuran derivatives. nih.gov Studies on various halogenated benzofurans have demonstrated that the addition of bromine, chlorine, or fluorine atoms often leads to a notable increase in anticancer activities. nih.gov For instance, the presence of a bromine atom on the benzofuran system, particularly when attached to a methyl or acetyl group, has been shown to increase cytotoxicity in both normal and cancer cell lines. nih.gov This suggests that the electron-withdrawing nature and the size of the bromine atom at the C-7 position can modulate the electronic and steric properties of the entire molecule, thereby affecting its binding affinity to target proteins or enzymes.

The bromine atom at the C-7 position of 7-Bromobenzofuran-3-carboxylic acid can act as a halogen bond donor, forming favorable interactions with electron-rich pockets in biological macromolecules. This ability to form halogen bonds can stabilize the ligand-target complex, leading to enhanced biological effects. weebly.com The directionality and strength of these halogen bonds are influenced by the electronic environment of the bromine atom and the nature of the acceptor atom in the biological target. mdpi.com

Impact of Carboxylic Acid Group Positioning (C-3) on Activity

The position of the carboxylic acid group on the benzofuran ring is another crucial factor that dictates the biological activity of these compounds. The placement of the carboxylic acid at the C-3 position is a defining feature of this compound.

Effects of Substituents on the Benzofuran Ring System

The biological activity of benzofuran derivatives can be further fine-tuned by introducing various substituents onto the benzofuran ring system. nih.gov These modifications can alter the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity.

The C-2 and C-5 positions of the benzofuran ring are common sites for chemical modification.

C-2 Position: Substitutions at the C-2 position have been shown to be critical for the cytotoxic activity of benzofuran derivatives. nih.gov The introduction of ester or heterocyclic ring substitutions at this position can significantly impact the compound's selectivity towards cancer cells. nih.gov

C-5 Position: Modifications at the C-5 position have also been explored to enhance biological activity. For example, the introduction of a hydroxyl group at the C-5 position in some benzofuran derivatives has resulted in potent antifungal activity. nih.gov

The following table summarizes the impact of various substituents at different positions on the biological activity of benzofuran derivatives:

| Position | Substituent | Effect on Biological Activity |

| C-2 | Ester, Heterocyclic rings | Crucial for cytotoxic activity and selectivity. nih.gov |

| C-5 | Hydroxyl group | Can impart potent antifungal activity. nih.gov |

| C-7 | Bromine | Enhances anticancer activity, likely through halogen bonding. nih.gov |

The specific arrangement of substituents on the benzofuran ring directly influences the mechanistic pathways through which these compounds exert their biological effects. The electronic nature of the substituents (electron-donating or electron-withdrawing) can affect the reactivity of the benzofuran core and its susceptibility to metabolic transformations. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogs helps to identify the low-energy, bioactive conformations that are responsible for their biological activity.

The benzofuran ring system is relatively rigid, but the substituents, particularly the carboxylic acid group at C-3, can adopt different orientations. The preferred conformation is influenced by intramolecular interactions, such as hydrogen bonds, and by the surrounding environment (e.g., solvent or a protein binding pocket). researchgate.net Computational modeling and experimental techniques like NMR spectroscopy can be used to determine the preferred conformations of these molecules in different environments. Understanding the bioactive conformation is essential for the rational design of new analogs with improved potency and selectivity.

Mechanistic Biological Activities of 7 Bromobenzofuran 3 Carboxylic Acid Derivatives Excluding Clinical Data

Antimicrobial Activity Mechanisms

Derivatives of benzofuran (B130515), particularly those containing halogens, have demonstrated a range of antimicrobial activities. While specific mechanistic studies on 7-Bromobenzofuran-3-carboxylic acid are limited, research on related benzofuran compounds provides a basis for understanding their potential antimicrobial actions.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall is a crucial structure for bacterial survival, making it a prime target for antimicrobial agents. Some antibiotics function by inhibiting the synthesis of peptidoglycan, a key component of the cell wall, leading to cell lysis and death. While direct evidence for this compound derivatives inhibiting bacterial cell wall synthesis is not extensively documented, some studies on related heterocyclic compounds suggest this as a possible mechanism of action. For instance, inhibitors of enzymes involved in the later stages of peptidoglycan biosynthesis can cause the accumulation of cell wall precursors like Lipid II. nih.gov Further research is needed to specifically elucidate whether this compound derivatives employ this mechanism.

Disruption of Bacterial Cell Membranes

The integrity of the bacterial cell membrane is vital for maintaining cellular processes. Some antimicrobial compounds exert their effects by disrupting this membrane. This can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. nih.govchemicalbook.com For example, certain antimicrobial peptides can permeabilize and disrupt the bacterial membrane. nih.gov While specific studies on the membrane-disrupting capabilities of this compound are not prevalent, some benzofuroquinolinium derivatives have been investigated for their effects on bacterial membranes, although they did not show significant membrane perturbation. frontiersin.org

Interference with Metabolic Pathways

Interfering with essential metabolic pathways is another strategy employed by antimicrobial agents. This can involve the inhibition of crucial enzymes required for processes such as protein, DNA, and RNA synthesis. chemicalbook.com Some benzofuran derivatives have been found to inhibit specific enzymes in fungi. For instance, certain derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.net Additionally, some benzofuran derivatives have been noted to inhibit cell division in bacteria by targeting proteins like FtsZ. frontiersin.org The potential for this compound derivatives to interfere with bacterial metabolic pathways remains an area for further investigation.

Activity against Gram-Positive and Gram-Negative Strains

Research has shown that halogenated derivatives of 3-benzofurancarboxylic acids exhibit activity against Gram-positive bacteria. mdpi.com In one study, certain derivatives were active against a range of Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. mdpi.com The introduction of a halogen into the benzofuran structure appears to be important for this microbiological activity. nih.gov However, the activity of these compounds against Gram-negative bacteria was not as pronounced in the same study. mdpi.com The structural differences in the cell walls of Gram-positive and Gram-negative bacteria often lead to variations in susceptibility to antimicrobial agents.

| Compound Type | Bacterial Strain | Activity | Reference |

| Halogenated 3-benzofurancarboxylic acid derivatives | Staphylococcus aureus (various strains) | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Staphylococcus epidermidis | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Bacillus subtilis | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Bacillus cereus | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Micrococcus luteus (various strains) | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-negative rods | Inactive | mdpi.com |

Antifungal Properties

Benzofuran derivatives have also been investigated for their antifungal properties. The introduction of a halogen atom into the benzofuran ring has been shown to be beneficial for antifungal activity. mdpi.com For example, certain halogenated derivatives of 3-benzofurancarboxylic acid exhibited activity against Candida albicans and Candida parapsilosis. mdpi.comnih.gov The mechanism of antifungal action for some benzofuran derivatives is thought to involve the disruption of calcium homeostasis within the fungal cell. researchgate.net Specifically, amiodarone, a benzofuran-based drug, has been shown to mobilize intracellular Ca2+, which is considered an important aspect of its fungicidal activity. researchgate.net Other benzofuran derivatives have been developed as inhibitors of fungal N-myristoyltransferase. researchgate.net

| Compound Type | Fungal Strain | Activity | Reference |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans | Active | mdpi.comnih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida parapsilosis | Active | mdpi.comnih.gov |

| Benzofuran-5-ol derivatives | Candida krusei | Potent | nih.gov |

| Benzofuran-5-ol derivatives | Cryptococcus neoformans | Potent | nih.gov |

| Benzofuran-5-ol derivatives | Aspergillus niger | Potent | nih.gov |

Anticancer Activity Mechanisms (In Vitro Studies)

The anticancer potential of benzofuran derivatives, including those related to this compound, has been a significant area of research. These in vitro studies have explored their cytotoxic effects on various cancer cell lines and have begun to unravel the underlying molecular mechanisms.

The introduction of halogen atoms, such as bromine, into the benzofuran ring has been noted to significantly enhance anticancer activities. nih.gov This is potentially due to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its molecular targets. nih.gov

A notable example is a 5-bromobenzofuran-based carboxylic acid derivative which demonstrated potent antiproliferative effects against the MDA-MB-231 human breast cancer cell line, with an IC50 value of 2.52 µM. nih.govnih.gov Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.govnih.govresearchgate.net Specifically, treatment of MDA-MB-231 cells with this derivative led to a significant increase in the cell population in the G2/M phase, rising from 10.80% in control cells to 32.30%. nih.govresearchgate.net Furthermore, it induced both early and late-phase apoptosis in these cells. nih.gov

Another study highlighted a benzofuran-isatin conjugate that induced G2/M phase arrest in SW620 metastatic colorectal cancer cells. nih.govnih.gov Other benzofuran derivatives have been shown to induce apoptosis in breast cancer cells through the upregulation of the p21Cip/WAF1 gene in a p53-independent manner. researchgate.net A novel synthetic benzofuran lignan (B3055560) was found to induce cell death in Jurkat T lymphocytes by causing G2/M phase arrest and apoptosis, with an IC50 value of approximately 80 nM. nih.gov

The table below summarizes the in vitro anticancer activities of various benzofuran derivatives.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5-Bromobenzofuran-based carboxylic acid derivative | MDA-MB-231 (Breast) | 2.52 | G2/M phase arrest, Apoptosis induction | nih.govnih.gov |

| Benzofuran-isatin conjugate | SW620 (Colorectal) | Not specified | G2/M phase arrest | nih.govnih.gov |

| Benzofuran lignan derivative | Jurkat (T-cell leukemia) | ~0.08 | G2/M phase arrest, Apoptosis induction | nih.gov |

| Oxindole-benzofuran hybrids | MCF-7 (Breast) | 2.27 - 3.45 | G2/M phase arrest, Apoptosis induction | nih.gov |

| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast) | Not specified | G0/G1 cell cycle arrest, Apoptosis induction | researchgate.net |

| Benzofuran derivative (Compound 12) | SiHa (Cervical) | 1.10 | G2/M phase arrest, Apoptosis induction | nih.gov |

| Benzofuran derivative (Compound 12) | HeLa (Cervical) | 1.06 | G2/M phase arrest, Apoptosis induction | nih.gov |

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. Derivatives of bromo-benzofuran carboxylic acid have been shown to trigger this process in cancer cells through various molecular events.

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies have demonstrated that certain brominated benzofuran derivatives significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, in cancer cell lines. researchgate.net For instance, treatment of leukemia cells with specific brominated benzofuran compounds led to a notable, dose-dependent increase in caspase-3/7 activity, confirming their pro-apoptotic potential. researchgate.net This activation of caspases is a crucial step that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Phosphatidylserine (B164497) Distribution: In healthy cells, the phospholipid phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, serving as an "eat-me" signal for phagocytes. nih.govfrontiersin.org The use of Annexin V, a protein that binds with high affinity to PS, in conjunction with propidium (B1200493) iodide (PI) staining is a common method to detect this apoptotic change. Research on a 5-bromobenzofuran (B130475) derivative has utilized this assay to demonstrate a significant increase in the percentage of early and late apoptotic cells in the MDA-MB-231 human breast cancer cell line. mdpi.com This indicates that the compound induces changes in the plasma membrane consistent with apoptosis. mdpi.com The process of PS externalization is often dependent on the activation of caspases, which can cleave and inactivate flippases (enzymes that maintain PS on the inner leaflet) and activate scramblases (enzymes that facilitate the bidirectional movement of phospholipids). nih.gov

Inhibition of Cancer Cell Proliferation

A fundamental characteristic of cancer is uncontrolled cell proliferation. Numerous studies have highlighted the potent antiproliferative activity of this compound derivatives against a variety of cancer cell lines.

Halogenated derivatives of benzofuran have consistently demonstrated a significant ability to inhibit the growth of cancer cells. nih.gov The introduction of a bromine atom into the benzofuran structure is often associated with enhanced cytotoxic activity. nih.govmdpi.com For example, derivatives of 5-bromobenzofuran have shown marked antiproliferative effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.comnih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, with some derivatives exhibiting activity in the low micromolar range. mdpi.com The antiproliferative effects are not limited to breast cancer, as various brominated benzofuran derivatives have shown significant cytotoxic activity against leukemia, lung cancer, and colon cancer cell lines. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Bromo-Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromobenzofuran derivative 9e | MDA-MB-231 | 2.52 | mdpi.comnih.gov |

| 5-Bromobenzofuran derivative 9e | MCF-7 | 14.91 | mdpi.com |

| 5-Bromobenzofuran derivative 9f | MDA-MB-231 | 11.50 | mdpi.com |

| 5-Bromobenzofuran derivative 9f | MCF-7 | 19.70 | mdpi.com |

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS can induce oxidative stress and trigger cell death. Some brominated benzofuran derivatives have been found to exert their anticancer effects by modulating the intracellular levels of ROS.

Certain brominated benzofuran derivatives have been reported to exhibit pro-oxidative effects, leading to an increase in the generation of ROS in cancer cells. researchgate.net This elevation in ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to vital macromolecules such as DNA, proteins, and lipids, and ultimately culminating in cell death. researchgate.net The active involvement of ROS in the cytotoxic mechanism of some benzofuran derivatives has been quantified using fluorescent probes like DCFH-DA. encyclopedia.pub

Inhibition of Key Enzymes Involved in Cancer Development

The dysregulation of enzymatic activity is a common feature of cancer. Targeting key enzymes that are crucial for cancer cell survival and proliferation is a well-established therapeutic strategy. Derivatives of this compound have been identified as inhibitors of several such enzymes.

Carbonic Anhydrases (CAs): Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, play a critical role in maintaining the pH homeostasis of tumors, facilitating their growth, and are often overexpressed in various cancers. mdpi.com Certain 5-bromobenzofuran-based carboxylic acid derivatives have been shown to be potent inhibitors of these isoforms. mdpi.comnih.gov These derivatives have demonstrated submicromolar inhibitory constants (Ki) against hCA IX and XII, with a degree of selectivity over the cytosolic isoforms hCA I and II. mdpi.comnih.gov

Table 2: Inhibitory Activity of 5-Bromobenzofuran Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |

|---|---|---|---|---|---|

| Derivative 9e | >100 | 37.6 | 0.79 | 0.88 | mdpi.com |

Polo-like kinase 1 (PLK1): The polo-box domain (PBD) of polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis and is considered an attractive target for anticancer drug development. A derivative, the ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acid, has been identified as a selective inhibitor of PLK1-PBD. nih.gov

Interaction with Cellular Receptors and Signaling Pathways

The anticancer activity of this compound derivatives is also mediated through their interaction with and modulation of key cellular signaling pathways that are often deregulated in cancer.

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway. researchgate.net This inhibition can lead to the dephosphorylation of downstream effectors like the S6 ribosomal protein and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. researchgate.net

Protein Binding: The ability of a compound to bind to proteins is fundamental to its pharmacokinetic and pharmacodynamic properties. Studies on 4-nitrophenyl-functionalized benzofuran derivatives have demonstrated their capacity to bind to serum albumins, such as bovine serum albumin (BSA). mdpi.com This binding, characterized by fluorescence quenching and changes in the protein's secondary structure, suggests that serum albumins could potentially act as carriers for these compounds in vivo. mdpi.com

Inhibition of Pro-Inflammatory Cytokines (e.g., IL-6)

Chronic inflammation is a known driver of cancer development and progression. Pro-inflammatory cytokines, such as interleukin-6 (IL-6), create a tumor-supportive microenvironment. Brominated benzofuran derivatives have demonstrated the ability to modulate the production of these cytokines.

Research has shown that certain brominated benzofuran derivatives can decrease the secretion of IL-6 in cancer cell lines. researchgate.net For example, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative was found to reduce IL-6 secretion, with a more pronounced effect observed in HepG2 (liver cancer) cells. researchgate.net By inhibiting the production of pro-inflammatory cytokines like IL-6, these compounds can potentially disrupt the inflammatory tumor microenvironment that supports cancer cell growth and survival. mdpi.com

Targeting Molecular Structures (e.g., Tubulin)

The cytoskeleton, particularly microtubules, plays a crucial role in cell division, motility, and intracellular transport. Microtubules are formed by the polymerization of α- and β-tubulin dimers. Disrupting tubulin polymerization is a successful strategy in cancer chemotherapy.

While direct evidence for this compound derivatives is limited, broader studies on the benzofuran scaffold suggest that some derivatives can act as tubulin polymerization inhibitors. These compounds can bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Although some studies on specific brominated benzofuran derivatives have shown minimal effects on tubulin polymerization, the general class of benzofurans remains an area of interest for developing new antitubulin agents. researchgate.net

Anti-Inflammatory Effects (Mechanistic Insights)

The anti-inflammatory properties of benzofuran derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Research indicates that these compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as the enzyme cyclooxygenase-2 (COX-2). nih.govnih.gov Certain benzofuran derivatives have been shown to inhibit the activation of NF-κB. nih.gov Mechanistically, this can occur through the inhibition of the phosphorylation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov By preventing IκBα phosphorylation, the translocation of NF-κB to the nucleus is blocked, thereby downregulating the expression of inflammatory mediators. nih.gov

Furthermore, the MAPK signaling pathway, which includes kinases such as ERK, JNK, and p38, plays a crucial role in translating extracellular signals into cellular responses, including inflammation. nih.gov Some benzofuran derivatives have demonstrated the ability to suppress the phosphorylation of these key MAPK proteins. nih.gov This inhibition further contributes to the reduction of pro-inflammatory cytokine production, such as TNF-α and IL-6. nih.gov

Enzyme Inhibition Profiles (excluding direct drug targeting)

The anti-inflammatory effects of this compound derivatives are also linked to their ability to inhibit specific enzymes that are pivotal in the inflammatory cascade. The primary targets in this context are cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The COX enzymes, particularly the inducible isoform COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. nih.gov While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related benzofuran and benzothiophene (B83047) compounds provide valuable insights. For instance, various heterocyclic compounds have demonstrated selective inhibition of COX-2 over the constitutive COX-1 isoform, which is associated with a more favorable gastrointestinal safety profile.

The 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes from arachidonic acid, another class of potent inflammatory mediators. The inhibition of 5-LOX is a key strategy for controlling inflammation, particularly in conditions like asthma. Research on related molecular scaffolds suggests that the carboxylic acid moiety can act as a ligand, targeting the active site of the enzyme.

The following table summarizes the inhibitory activities of some benzofuran and related heterocyclic derivatives against COX and LOX enzymes, providing a comparative context for the potential activity of this compound derivatives.

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Thiophene carboxamide derivative | COX-2 | 0.29 | 67.2 |

| Cyclic imide derivative | COX-2 | 0.15 - 0.90 | >55.6 to >333.3 |

| Coumarin (B35378) derivative | 5-LOX | - | - |

This table presents data from studies on compounds structurally related to this compound to illustrate the potential for enzyme inhibition within this class of molecules. Specific data for this compound derivatives was not available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 7-Bromobenzofuran-3-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.orglibretexts.org The protons on the benzofuran (B130515) ring system will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the bromine atom and the carboxylic acid group.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing significantly downfield. The chemical shifts of the aromatic and furan (B31954) ring carbons provide further confirmation of the compound's core structure.

A detailed analysis of the ¹H and ¹³C NMR spectra for various benzofuran and carboxylic acid derivatives can be found in the literature, providing a basis for comparison and accurate assignment of the signals for this compound. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.netchemicalbook.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Aromatic/Furan Protons | 7.0 - 8.5 | 110 - 160 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. mdpi.com

The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the molecule. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.com

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation pattern of this compound would be expected to show fragments corresponding to the benzofuran core and losses related to the carboxylic acid and bromine substituents.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]+ and [M+2]+ | Molecular ion peaks showing the bromine isotope pattern |

| [M-OH]+ | Loss of a hydroxyl radical |

| [M-COOH]+ | Loss of the carboxylic acid group |

| Benzofuran-related fragments | Fragments corresponding to the stable benzofuran ring system |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. mdpi.com The IR spectrum reveals the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.

For this compound, the most prominent and diagnostic absorption bands include:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.orglibretexts.orgorgchemboulder.com

C=O Stretch: An intense, sharp absorption band typically found between 1760 and 1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. orgchemboulder.comlumenlearning.comspectroscopyonline.com

C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region, attributed to the carbon-oxygen single bond of the carboxylic acid. orgchemboulder.comspectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, confirming the presence of the aromatic benzofuran ring system. lumenlearning.comlibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad |

| Carbonyl C=O | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid C-O | 1320 - 1210 | Strong |

| Aromatic C-H | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is crucial for unambiguously confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the solid state. mdpi.comnih.govnih.gov

Purity Assessment Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound. mdpi.com These methods separate the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. rsc.org

A pure sample of this compound will exhibit a single, sharp peak in the chromatogram at a specific retention time. The area of this peak is proportional to the concentration of the compound. The presence of other peaks would indicate impurities. These techniques are highly sensitive and quantitative, making them indispensable for quality control. Commercial suppliers often state a purity of 97% or higher for this compound. sigmaaldrich.com

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions (Conceptual)

Elucidation of Potential Binding Sites:There are no publications that elucidate or propose potential biological binding sites for 7-Bromobenzofuran-3-carboxylic acid through molecular docking simulations.

While general principles of computational chemistry could be discussed, applying them specifically to this compound without supporting literature would be speculative and would not meet the requirement for a scientifically accurate, data-driven article. Further research and publication in the scientific community are needed to provide the specific details requested.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the dynamic behavior of this molecule can be inferred from simulations of structurally related benzofuran (B130515) and carboxylic acid compounds nih.govuq.edu.audntb.gov.ua. MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a view of their behavior in a simulated environment, such as in a solvent or near a biological target uni-muenchen.dersc.org.

The dynamic behavior of this compound is governed by several key structural features:

The Benzofuran Core: The fused bicyclic ring system is largely rigid and planar. MD simulations would likely show this core structure exhibiting primarily rotational and translational motion with limited internal flexibility.

The Carboxylic Acid Group: The bond connecting the carboxylic acid group to the furan (B31954) ring allows for rotational freedom. Simulations would reveal the conformational preferences of this group, which is crucial for its ability to form hydrogen bonds with water molecules or receptor sites researchgate.net. The orientation of the carboxyl group relative to the benzofuran ring is a key dynamic variable.

In Silico ADMET Prediction (Mechanistic and Theoretical Aspects Only)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound nih.govresearchgate.net. For this compound, a theoretical ADMET profile can be constructed based on its structure and by comparing it to data from other benzofuran derivatives researchgate.netresearchgate.net. These predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structural features with its biological activity researchgate.net.

Absorption: The molecule's absorption potential, particularly its gastrointestinal absorption after oral administration, is predicted based on factors like its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The presence of the polar carboxylic acid group and the nonpolar, halogenated aromatic ring gives the molecule a mixed character. Computational models can predict its likely passive diffusion across the intestinal membrane nih.gov.

Distribution: After absorption, the compound's distribution throughout the body is influenced by its ability to bind to plasma proteins like human serum albumin (HSA) csmres.co.uk. The benzofuran structure suggests potential binding to albumin. Furthermore, its ability to cross the blood-brain barrier (BBB) is a critical parameter. Given its structural properties, it is often predicted to have limited BBB penetration.

Metabolism: The metabolic fate of the compound is predicted by identifying potential sites for enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes. The benzofuran ring and the C-Br bond are potential sites for oxidation or other metabolic transformations. In silico models can predict which CYP isozymes are most likely to metabolize the compound csmres.co.uk.

Excretion: The primary route of excretion is predicted based on the molecule's properties. The presence of the carboxylic acid group suggests that it could be excreted via the kidneys after potential glucuronidation.

Toxicity: Toxicity prediction models screen for structural alerts that are associated with various toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity nih.govresearchgate.net. The benzofuran moiety itself can be flagged by some models, and the presence of a halogen adds to the complexity of the toxicity prediction.

A summary of the theoretically predicted ADMET properties for this compound is presented in the table below. These values are estimates derived from computational models and provide a theoretical framework for the compound's likely behavior.

| ADMET Property | Predicted Outcome | Mechanistic Rationale |

| Absorption | ||

| Oral Bioavailability | Moderate | Balance between lipophilic benzofuran ring and polar carboxylic acid. |

| Intestinal Absorption | High | Likely to be well-absorbed based on Lipinski's rule of five parameters. |

| Distribution | ||

| Plasma Protein Binding | High | Aromatic structure suggests strong binding to albumin. |

| BBB Permeability | Low | The polar carboxylic acid group generally limits penetration across the blood-brain barrier. |

| Metabolism | ||

| Primary Metabolism | Hepatic (CYP-mediated) | The benzofuran ring is susceptible to oxidation by Cytochrome P450 enzymes. |

| Excretion | ||

| Primary Route | Renal | The carboxylic acid group facilitates renal clearance, possibly after phase II conjugation. |

| Toxicity | ||

| Ames Mutagenicity | Potential for concern | Aromatic structures can sometimes be flagged in mutagenicity models. |

| hERG Inhibition | Low to Moderate Risk | Requires specific modeling; often a concern for aromatic compounds. |

| Hepatotoxicity | Potential for concern | Benzofuran derivatives can sometimes show liver toxicity signals in predictive models. |

Potential Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

7-Bromobenzofuran-3-carboxylic acid is recognized as a versatile organic building block, a foundational molecule used for the modular construction of more complex chemical architectures. chemicalbook.comcymitquimica.com Its utility stems from the presence of two distinct and reactive functional groups: the carboxylic acid and the aryl bromide. Each site offers a different pathway for chemical modification, allowing for sequential or orthogonal synthetic strategies.

The carboxylic acid group is a classic functional handle for a variety of transformations. It can be readily converted into esters, amides, or acid chlorides. For instance, amide bond formation is a cornerstone of medicinal chemistry, and this compound can be coupled with a diverse range of amines to generate a library of N-substituted benzofuran-3-carboxamides. nih.gov Similarly, the synthesis of esters can be achieved through reactions like Steglich esterification. rsc.org